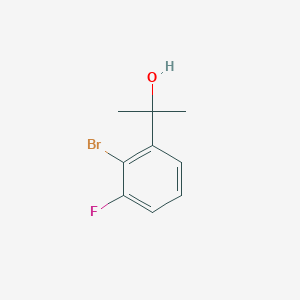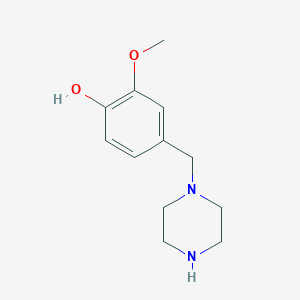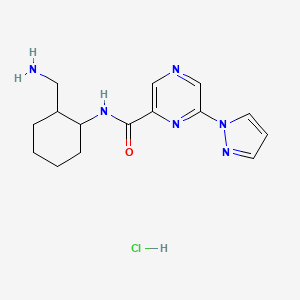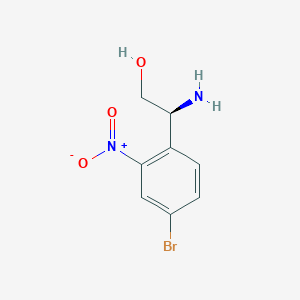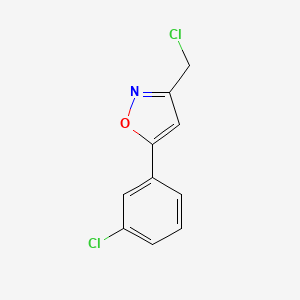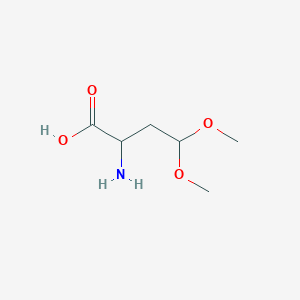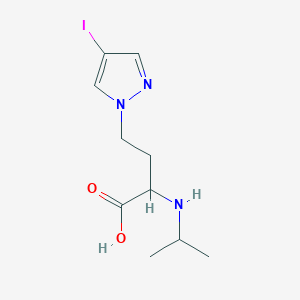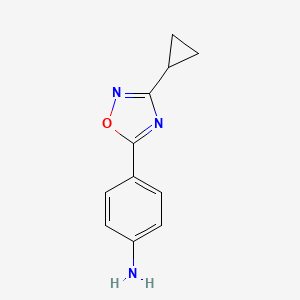![molecular formula C10H12F3NO B15313743 2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15313743.png)
2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol is an organic compound with the molecular formula C10H12F3NO It is characterized by the presence of an amino group, a trifluoromethyl-substituted phenyl ring, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol involves the following steps :
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with nitromethane to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the corresponding amine.
Hydroxylation: Finally, the amine is hydroxylated to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Produces 2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-one.
Reduction: Yields secondary or tertiary amines depending on the conditions.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol has several scientific research applications :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of advanced materials and as a building block for agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The amino and hydroxyl groups contribute to its binding affinity and specificity for certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-amine: Similar structure but with an additional amino group.
Uniqueness
2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C10H12F3NO |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
2-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-7(2-4-8)5-9(14)6-15/h1-4,9,15H,5-6,14H2 |
Clave InChI |
UKNGRZBFRVEPGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(CO)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B15313671.png)
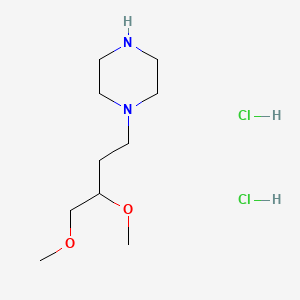

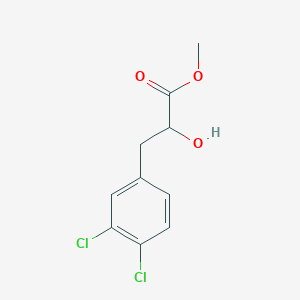
![2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacidhydrochloride](/img/structure/B15313698.png)
